Tyrothricin

Antimicrobial Susceptibility Gram-positive Bacteria Synergy

Tyrothricin is a natural dual-component polypeptide antibiotic complex (tyrocidine + gramicidin) with a synergistic mechanism not replicable by single agents. No cross-resistance to polymyxin B/colistin/bacitracin. Proven 72-h clinical efficacy for acute pharyngitis. Ideal API for OTC lozenges, topical wound products, and antimicrobial stewardship programs. ≥95% purity. Request a quote.

Molecular Formula C65H85N11O13
Molecular Weight 1228.4 g/mol
CAS No. 1404-88-2
Cat. No. B1683689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrothricin
CAS1404-88-2
SynonymsTyrothricin;  Bactratycin;  Coltirot;  Dermotricine;  Ginotricina;  Hydrotricine;  Martricin;  Tyrex;  Solutricine; 
Molecular FormulaC65H85N11O13
Molecular Weight1228.4 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)C(NC(=O)C(NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
InChIInChI=1S/C65H85N11O13/c1-38(2)32-49-60(84)74-52(36-42-20-12-7-13-21-42)65(89)76-31-15-23-53(76)63(87)73-51(34-41-18-10-6-11-19-41)61(85)70-47(33-40-16-8-5-9-17-40)57(81)48(37-54(67)78)71-59(83)46(28-29-55(79)80)68-50(35-43-24-26-44(77)27-25-43)62(86)75-56(39(3)4)64(88)69-45(22-14-30-66)58(82)72-49/h5-13,16-21,24-27,38-39,45-53,56,68,77H,14-15,22-23,28-37,66H2,1-4H3,(H2,67,78)(H,69,88)(H,70,85)(H,71,83)(H,72,82)(H,73,87)(H,74,84)(H,75,86)(H,79,80)/t45-,46-,47+,48-,49-,50-,51-,52+,53-,56-/m0/s1
InChIKeyNLJVXZFCYKWXLH-DXTIXLATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tyrothricin (CAS 1404-88-2) Procurement Guide: Sourcing Specifications and Baseline Composition


Tyrothricin (CAS 1404-88-2) is a natural polypeptide antibiotic complex derived from the fermentation of Brevibacillus brevis [1]. It is not a single molecule but a synergistic mixture of two main components: cyclic tyrocidines (approximately 50-70%) and linear gramicidins (approximately 25-50%) [2]. The raw material appears as a white to grey-brown powder and is characterized by its insolubility in water, requiring specialized solubilizing agents or formulation for effective use [3].

Why Tyrothricin (CAS 1404-88-2) Cannot Be Substituted with In-Class Polypeptide Alternatives


Tyrothricin's unique dual-component mechanism differentiates it from single-agent polypeptide antibiotics like polymyxin B or bacitracin. Unlike these alternatives, Tyrothricin is a fixed-ratio complex of tyrocidine and gramicidin that delivers a synergistic effect, with tyrocidine providing rapid bactericidal action and gramicidin ensuring sustained activity in complex biological environments [1]. This functional duality cannot be replicated by a single molecule. Furthermore, Tyrothricin belongs to a pharmacologically related group of polypeptide antibiotics that includes colistin, polymyxin B, and bacitracin, but crucially, no cross-resistance exists between these agents [2]. This makes substitution not only therapeutically suboptimal but also a strategic risk in the context of antimicrobial stewardship.

Tyrothricin (CAS 1404-88-2) Differential Evidence: Quantitative Performance Against Comparators


Tyrothricin vs. Gramicidin: Enhanced Antibacterial Spectrum and Activity

Tyrothricin demonstrates a broader antibacterial spectrum and greater potency against specific strains compared to its isolated gramicidin component. In contrast to gramicidin alone, Tyrothricin achieves complete inhibition of all tested Staphylococcus (Vitis vinifera cocci) strains at a maximum concentration of 128 μg/mL [1]. This is due to the contribution of tyrocidine, which is bactericidal against both Gram-positive and Gram-negative species, whereas gramicidin is primarily effective only against Gram-positive microorganisms [2].

Antimicrobial Susceptibility Gram-positive Bacteria Synergy

Tyrothricin vs. Tyrocidine: Superior Functional Activity in Biological Fluids

In the presence of blood or serum, tyrocidine loses its bactericidal properties, rendering it largely ineffective in complex biological environments. However, the gramicidin component of Tyrothricin retains its bacteriostatic properties under these same conditions. As a result, Tyrothricin itself transitions from being bactericidal to primarily bacteriostatic, but crucially, it maintains antimicrobial activity whereas isolated tyrocidine does not [1].

Bacteriostatic Activity Serum Inhibition Gramicidin

Tyrothricin vs. Gramicidin S: Higher Potency and Selectivity

In comparative studies on Plasmodium-infected erythrocytes, the tyrocidine component of Tyrothricin was found to be more potent and selective than its structural analog, Gramicidin S. Specifically, Gramicidin S demonstrated an IC50 of 1.3 μM, while the tyrocidines exerted parasite inhibition at a lower effective concentration and with a more selective lysis mechanism [1].

Antimalarial IC50 Selectivity

Tyrothricin Stability Profile: Key Data for Formulation and Procurement

Tyrothricin exhibits high inherent stability, withstanding temperatures up to 50°C and exposure to light and air without degradation [1]. Commercially, this translates to a documented shelf-life of 5 years when stored below 25°C . This contrasts with the generally poor enzymatic and chemical stability common to many antimicrobial peptides (AMPs), which often require expensive formulation or cold-chain logistics to maintain activity [2].

Stability Storage Formulation

Tyrothricin (CAS 1404-88-2) Applications: Where Differential Evidence Drives Value


Pharmaceutical Development of Topical and Oropharyngeal Formulations

Tyrothricin is the API of choice for developing over-the-counter (OTC) sore throat lozenges and topical wound-healing products. The evidence shows its dual-component composition is necessary for sustained antimicrobial activity in complex biological environments, such as the oral cavity, where isolated tyrocidine would be inactivated. A multi-center, randomized, double-blind, placebo-controlled trial of a fixed-combination lozenge containing 0.5 mg Tyrothricin demonstrated a 17.4% absolute increase in complete symptom resolution (44.6% vs. 27.2% for placebo; P = 0.0022) within 72 hours for acute pharyngitis [1].

Antimicrobial Resistance Surveillance and Stewardship Programs

Given the confirmed lack of cross-resistance between Tyrothricin and other polypeptide antibiotics like polymyxin B, colistin, and bacitracin [2], and the decade-long data showing minimal risk of acquired resistance (MICs ≤4 mg/L for all tested Gram-positive clinical isolates, including MRSA and MSSA) [3], Tyrothricin is a valuable candidate for inclusion in antimicrobial stewardship programs. Its use, particularly in topical applications, poses a 'marginal' risk for driving resistance, making it a strategic alternative to systemic agents.

Basic Research on Membrane-Active Antimicrobial Peptides (AMPs)

Tyrothricin serves as a unique and stable reference standard for studying synergistic membrane disruption mechanisms. Researchers can use the purified Tyrothricin complex to investigate the interplay between a bactericidal agent (tyrocidine) and a potentiating agent (gramicidin). Its well-documented, high stability (up to 50°C) simplifies experimental protocols and storage compared to more labile AMPs [4]. It also provides a benchmark for evaluating novel peptide antibiotics, as its activity against strains with MICs in the 2-256 μg/mL range offers a broad dynamic range for comparison [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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